Trityl candesartan

Pharmaceutical Manufacturing Process Chemistry Analytical Chemistry

Generic substitution of this trityl-protected intermediate is not feasible in regulated manufacturing; any alternative protecting-group strategy requires full process revalidation, new impurity profiling, and regulatory re-filing. Sourcing high-purity trityl candesartan ensures reproducible candesartan cilexetil API production. • Validated intermediate for the patented candesartan cilexetil synthetic route; prevents undesired N-alkylation side reactions. • Also serves as Candesartan Cilexetil EP Impurity H reference standard for HPLC/UPLC method development and QC release testing. • Available in polymorphic Forms A and B; characterized by XRD and melting point (163-165 °C). CoA provided with every batch.

Molecular Formula C43H34N6O3
Molecular Weight 682.8 g/mol
CAS No. 139481-72-4
Cat. No. B193050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl candesartan
CAS139481-72-4
Synonyms1H-​Benzimidazole-​7-​carboxylic acid, 2-​ethoxy-​1-​[[2'-​[1-​(triphenylmethyl)​-​1H-​tetrazol-​5-​yl]​[1,​1'-​biphenyl]​-​4-​yl]​methyl]​-
Molecular FormulaC43H34N6O3
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
InChIInChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
InChIKeyVBMKOTRJWPIKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Trityl Candesartan: Chemical Identity & Pharmacopoeial Status


Trityl candesartan (CAS 139481-72-4), also designated as N-Trityl Candesartan or Candesartan Cilexetil EP Impurity H, is a protected biphenyltetrazole intermediate with molecular formula C₄₃H₃₄N₆O₃ and molecular weight 682.8 g/mol [1]. Its primary role is as the trityl-protected precursor in the synthesis of the angiotensin II receptor blocker (ARB) candesartan and its prodrug, candesartan cilexetil (Atacand®), a long-acting antihypertensive agent [2]. As a key pharmaceutical intermediate and a designated pharmacopoeial impurity standard, its identity and purity are critical parameters in the development, manufacturing, and quality control (QC) of candesartan-based therapeutics.

Trityl Candesartan: Non-Substitutable in Regulated Manufacturing


Generic substitution of a critical intermediate like trityl candesartan with an alternative protecting group strategy or a different sartan intermediate is not feasible in a regulated pharmaceutical context. The use of the trityl group is a specific, patented, and validated step in the candesartan cilexetil synthesis route that prevents unwanted N-alkylation side reactions and ensures the correct regiospecificity during subsequent prodrug formation [1]. Any deviation would constitute a new synthetic route, requiring a full revalidation of the process, including new impurity profiles, toxicology studies, and regulatory re-filing, which is both cost-prohibitive and introduces substantial risk of failure in demonstrating pharmaceutical equivalence [2].

Trityl Candesartan: Purity, Polymorphism & Process Efficiency


Purity Levels vs. Industry Standards

Trityl candesartan can be refined to a purity of 99.9%, as demonstrated by a specific pulping and acetonitrile crystallization method, which is exceptionally high for a complex pharmaceutical intermediate [1]. This level of purity is quantitatively superior to the 5-8% impurity levels (specifically the "bi triphenyl Candesartan" dimer) that are commonly generated in the crude reaction mixture [1]. Achieving this level of purity in the intermediate directly correlates to a reduced purification burden in the final active pharmaceutical ingredient (API) step and minimizes the risk of carrying forward genotoxic or structurally related impurities.

Pharmaceutical Manufacturing Process Chemistry Analytical Chemistry Quality Control

Polymorph Reproducibility: Form A vs. Form B

Trityl candesartan exists in multiple distinct polymorphic forms (designated Form A and Form B) which are preparable through specific, controlled processes [1]. This is in contrast to earlier, less-defined preparations of the compound. Polymorphic Form A and Form B are defined by their unique X-ray diffraction (XRD) patterns and distinct melting points: Form A has a melting point of 168-170°C, while Form B melts at a lower temperature of 134-138°C [1].

Polymorphism Pharmaceutical Manufacturing Process Analytical Technology (PAT) Solid-State Chemistry

One-Pot vs. Multi-Step Synthesis Efficiency

A patented 'one-pot' method allows for the synthesis of trityl candesartan directly from a candesartan cyclic compound in a three-step reaction (tetrazole formation, hydrolysis, protection) without isolating or crystallizing any intermediates [1]. This is a quantifiable improvement over earlier methods that required multiple crystallizations and separation steps, which reduced overall yield and increased solvent usage.

Green Chemistry Process Efficiency Synthetic Methodology Pharmaceutical Manufacturing

HPLC Resolution of Closely Related Impurities

As a designated pharmacopoeial impurity standard (Candesartan Cilexetil EP Impurity H), trityl candesartan is used to validate analytical methods capable of resolving it from the API and other structurally similar impurities [1]. A validated UHPLC method has been developed to specifically separate and quantify candesartan cilexetil from its impurities, including trityl candesartan, demonstrating the practical necessity of this compound as a reference standard for regulatory compliance [2].

Analytical Chemistry Quality Control Method Validation HPLC/UPLC

Candesartan vs. Losartan: Insurmountable Antagonism

The final API derived from this intermediate, candesartan, exhibits 'insurmountable' antagonism at the angiotensin II type 1 (AT1) receptor, characterized by a very slow dissociation rate from the receptor, leading to a long duration of action [1]. This is in contrast to losartan, which is a competitive, 'surmountable' antagonist that can be overcome by high concentrations of angiotensin II [2]. This functional difference is rooted in the specific molecular structure of the sartan core, which is constructed using the trityl-protected intermediate.

Pharmacology Angiotensin II Receptor Blocker (ARB) AT1 Receptor Drug Discovery

Trityl Candesartan: High-Value Application Scenarios


Validated Manufacturing of Candesartan Cilexetil API

The primary industrial application of trityl candesartan is as a critical intermediate in the validated, cost-effective, and regulatory-compliant synthesis of candesartan cilexetil. As detailed in Section 3, the ability to source this intermediate in high purity (99.9%) and in the correct polymorphic form (Form A) is essential for a reproducible manufacturing process. The one-pot synthesis methods [1] further justify its procurement for large-scale, economical API production, directly impacting the cost and quality of the final generic drug product.

Analytical Reference Standard for Pharmaceutical QC

A second critical, non-substitutable application is the use of trityl candesartan as a primary analytical reference standard (Candesartan Cilexetil EP Impurity H) for the quality control of candesartan cilexetil drug substance and product. As established in the analytical evidence [1], its use is mandated for method development, validation, and routine QC testing (e.g., HPLC/UPLC) to ensure that commercial batches are free of this specific process-related impurity above the permitted threshold. Procurement for this purpose demands a Certificate of Analysis (CoA) demonstrating extremely high purity and full structural characterization.

Solid-State Research & Polymorph Patent Litigation

The existence of discrete, patent-protected polymorphic forms of trityl candesartan (Forms A and B) [1] creates a specialized research and legal application. Procurement of well-characterized reference samples of each polymorph is essential for solid-state research, formulation development, and for expert analysis in patent infringement or validity cases concerning candesartan cilexetil polymorphs. The quantifiable differences in melting point and XRD patterns are the definitive data points used in these contexts.

Investigating Insurmountable ARB Mechanisms

In academic and industrial pharmacology research, the candesartan core structure is a key tool for investigating the molecular basis of 'insurmountable' AT1 receptor antagonism. While the final API (candesartan) is used directly in these studies, the ability to synthesize or derivatize it for research purposes relies on a robust supply of the key intermediate. Sourcing trityl candesartan enables the exploration of novel candesartan analogs, radioligands (e.g., [¹¹C]methyl-candesartan), or probes designed to elucidate the long-lasting receptor binding that differentiates this drug class from surmountable antagonists like losartan [1].

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